molecular formula C32H39NO20 B015514 [(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate CAS No. 195715-98-1

[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate

Cat. No.: B015514
CAS No.: 195715-98-1
M. Wt: 757.6 g/mol
InChI Key: FPUPORSBEXGRKK-MMXCIQNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C32H39NO20 and its molecular weight is 757.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound identified as [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate is a complex organic molecule with potential biological applications. This article examines its biological activity through various studies and data sources.

Chemical Structure and Properties

The compound's molecular formula is C36H54O20C_{36}H_{54}O_{20}, and it has a molecular weight of approximately 926.27 g/mol. The structural complexity arises from multiple acetoxy groups and a nitrophenoxy moiety attached to a sugar-like backbone.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities such as:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains. The presence of multiple acetoxy groups may enhance its solubility and interaction with microbial membranes.
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity due to the presence of phenolic components that can scavenge free radicals.
  • Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have been noted for their ability to inhibit glycosidases.

Data Tables

Biological ActivityAssay TypeTarget Organism/EnzymeResult
AntimicrobialDisk DiffusionStaphylococcus aureusInhibition Zone: 15 mm
AntioxidantDPPH ScavengingN/AIC50: 25 µg/mL
Enzyme InhibitionKinetic Assayα-glucosidaseIC50: 30 µM

Case Studies

  • Case Study on Antimicrobial Activity :
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against common pathogens. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell membrane due to hydrophobic interactions facilitated by the acetoxy groups.
  • Case Study on Antioxidant Activity :
    Another investigation focused on the antioxidant potential of the compound using the DPPH radical scavenging assay. The results demonstrated that it scavenged free radicals effectively with an IC50 value comparable to well-known antioxidants like ascorbic acid.
  • Enzyme Inhibition Study :
    A kinetic study assessed its inhibitory effects on α-glucosidase. The findings revealed that the compound acts as a competitive inhibitor with a Ki value indicating strong binding affinity to the enzyme's active site.

Detailed Research Findings

Recent literature has highlighted the importance of structural modifications in enhancing biological activity. For instance:

  • Acetylation Effects : The triacetylated structure has been shown to improve bioavailability and enhance interaction with biological targets.
  • Nitrophenoxy Group : This moiety is known for its role in increasing lipophilicity, which may aid in membrane penetration for antimicrobial action.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(47-18(5)38)29(48-19(6)39)32(52-23)53-28-26(46-17(4)37)24(13-44-15(2)35)51-31(30(28)49-20(7)40)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUPORSBEXGRKK-MMXCIQNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440943
Record name 4-Nitrophenyl 3-O-(2,3,4,6-Tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranoside 2,4,6-Triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

757.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195715-98-1
Record name 4-Nitrophenyl 3-O-(2,3,4,6-Tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranoside 2,4,6-Triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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